2-cyano-N-ethylbenzenesulfonamide
Description
2-Cyano-N-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano (-CN) group at the 2-position and an ethyl (-CH₂CH₃) group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their biological activity, including antimicrobial and enzyme-inhibitory properties .
Properties
CAS No. |
632301-24-7 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-cyano-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 |
InChI Key |
FTIHQINGFQDRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
2-Cyano-N,N-dimethylbenzenesulfonamide (CAS 168971-53-7, C₉H₁₀N₂O₂S, MW 210.25 g/mol)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (C₁₅H₁₇NO₃S, MW 291.37 g/mol)
Electronic and Steric Effects
- This could improve binding to biological targets like carbonic anhydrases .
- N-Alkyl Substitution: The ethyl group in this compound increases steric bulk compared to the dimethyl analogue, possibly reducing solubility in polar solvents but improving membrane permeability for pharmacological applications. In contrast, the dimethyl variant’s smaller alkyl groups favor higher aqueous solubility .
Q & A
Q. What are the recommended synthetic protocols for 2-cyano-N-ethylbenzenesulfonamide?
- Methodological Answer: Synthesis involves reacting a benzenesulfonyl chloride derivative (e.g., 3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride) with ethylamine. Key steps include:
- Using a base (e.g., triethylamine) to neutralize HCl byproducts in solvents like dichloromethane or dimethylformamide.
- Maintaining temperatures between 0–5°C to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Example Conditions:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Base | Triethylamine (1.5 equiv) | Enhances nucleophilicity of amine |
| Solvent | Dichloromethane | High solubility of intermediates |
| Temperature | 0–5°C | Reduces hydrolysis of sulfonyl chloride |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituents (e.g., ethyl group δ ~1.2 ppm, sulfonamide NH δ ~5.5 ppm) and confirms regiochemistry.
- IR Spectroscopy: Key stretches include S=O (~1350–1150 cm⁻¹) and C≡N (~2250 cm⁻¹).
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., sulfonamide S–N bond length ~1.63 Å) .
Q. What are the primary research applications of this compound?
- Methodological Answer:
- Medicinal Chemistry: Acts as a carbonic anhydrase inhibitor; design SAR studies by modifying the cyano or ethyl groups .
- Organic Synthesis: Intermediate for sulfonamide-functionalized polymers or metal-organic frameworks (MOFs) via nucleophilic substitution .
Advanced Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound?
- Methodological Answer:
- Electronic Structure Analysis: B3LYP/6-311++G(d,p) calculations model electron-withdrawing effects of the cyano group, which polarizes the sulfonamide moiety (e.g., Löwdin charges: S = +1.2, N = -0.8).
- Reactivity Descriptors: Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A):
These parameters predict susceptibility to nucleophilic attack at the sulfonyl group .
Q. How to resolve contradictions in reported enzyme inhibition constants (Ki) for this compound?
- Methodological Answer:
- Experimental Replication: Standardize assay conditions (pH 7.4 buffer, 25°C) and enzyme purity (≥95% via SDS-PAGE).
- Kinetic Profiling: Use Michaelis-Menten analysis with varying substrate concentrations to calculate competitive vs. non-competitive inhibition.
- Cross-Validation: Compare results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies optimize multi-step synthesis yields of this compound derivatives?
- Methodological Answer:
- Stepwise Optimization:
- Cyano Group Stability: Avoid prolonged exposure to strong acids/bases to prevent hydrolysis.
- Coupling Reactions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications; optimize ligand (e.g., XPhos) and solvent (toluene/EtOH) .
- In Situ Monitoring: Employ FTIR or LC-MS to track intermediate formation and adjust reaction times.
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ for the sulfonamide group?
- Methodological Answer:
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